
3-(Difluoromethoxy)isoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)isoquinolin-1-amine is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Vorbereitungsmethoden
The synthesis of 3-(Difluoromethoxy)isoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using nucleophilic or electrophilic substitution reactions . Another approach is the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Analyse Chemischer Reaktionen
3-(Difluoromethoxy)isoquinolin-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium fluoride, copper chloride, and various organic solvents . Major products formed from these reactions include fluorinated isoquinoline derivatives, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)isoquinolin-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds . In biology and medicine, it is studied for its potential as a pharmaceutical agent due to its unique biological activities . In industry, it is used in the development of materials with specific properties, such as organic light-emitting diodes .
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethoxy)isoquinolin-1-amine can be compared with other fluorinated isoquinoline derivatives, such as 1-fluoroisoquinoline and 3-fluoroisoquinoline . These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique properties of this compound, such as its specific biological activities and physical properties, make it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C10H8F2N2O |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
3-(difluoromethoxy)isoquinolin-1-amine |
InChI |
InChI=1S/C10H8F2N2O/c11-10(12)15-8-5-6-3-1-2-4-7(6)9(13)14-8/h1-5,10H,(H2,13,14) |
InChI-Schlüssel |
RYQKNYXSPKXLFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


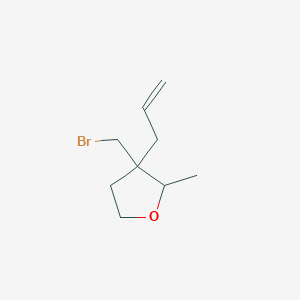
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
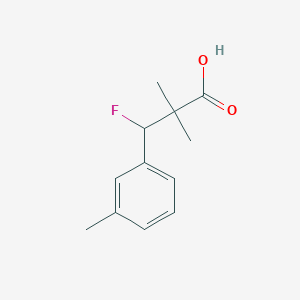
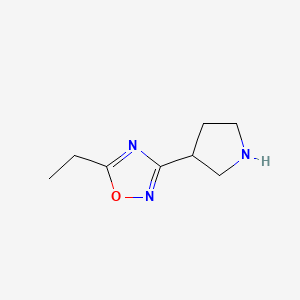
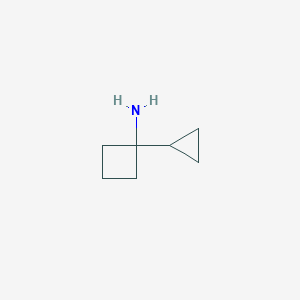

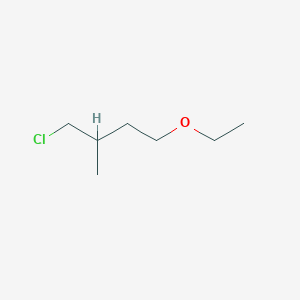

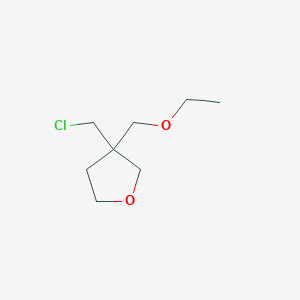

![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)


